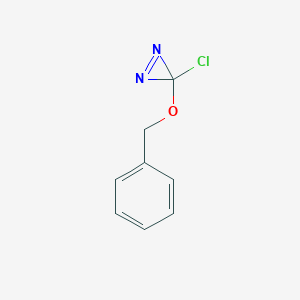

3-(Benzyloxy)-3-chloro-3H-diazirene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-3-phenylmethoxydiazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-8(10-11-8)12-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWUNGHNDGXTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2(N=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549605 | |

| Record name | 3-(Benzyloxy)-3-chloro-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113711-60-7 | |

| Record name | 3-(Benzyloxy)-3-chloro-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Dissection of Photochemical and Thermal Transformations of 3 Benzyloxy 3 Chloro 3h Diazirene

Generation and Reactivity of Carbene Intermediates

Upon photolysis, 3-(benzyloxy)-3-chloro-3H-diazirene primarily decomposes through the extrusion of molecular nitrogen to generate benzyloxy(chloro)carbene. wikipedia.orgnih.gov This carbene is a short-lived, highly reactive species that can exist in two electronic spin states: a singlet state, with a pair of non-bonding electrons in the same orbital, and a triplet state, with two unpaired electrons in different orbitals. nih.govlibretexts.org The specific pathway followed and the nature of the resulting carbene are heavily influenced by the substituents attached to the carbene carbon.

Pathways to Singlet and Triplet Carbene Species

The generation of either a singlet or triplet carbene from a diazirine precursor is dictated by the electronic properties of the substituents. wikipedia.org Photolytic cleavage of the diazirine initially produces the carbene in the singlet state. nih.gov This singlet carbene can then either react directly or undergo intersystem crossing (ISC) to the more stable triplet ground state. nih.gov

The spin state of diaryl carbenes, for instance, is highly dependent on the electronic nature of the substituents on the aromatic rings. nih.gov While diphenylcarbene favors a triplet ground state, the introduction of electron-donating groups can lead to nearly degenerate singlet and triplet states. nih.gov For benzyloxy(chloro)carbene, the presence of both an oxygen-linked benzyloxy group and a chlorine atom creates a nuanced electronic environment that influences the singlet-triplet energy gap and the rate of intersystem crossing. The reaction pathway can be complicated by the inefficient photoisomerization of the diazirine to its corresponding diazo compound, which can also serve as a carbene precursor. acs.org

Stereoelectronic Influence of Benzyloxy and Chloro Substituents on Carbene Character

Stereoelectronic effects, which describe how orbital overlap influences molecular geometry and reactivity, are paramount in determining the behavior of benzyloxy(chloro)carbene. baranlab.orgvu.nl The two substituents, the electronegative chlorine atom and the π-donating benzyloxy group, exert opposing electronic influences on the carbene center.

Inductive and Mesomeric Effects: The chlorine atom is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (σ-withdrawing). This effect tends to stabilize the non-bonding σ-orbital, which increases the energy gap between the σ and p orbitals, thereby favoring the singlet state. princeton.edu Conversely, the benzyloxy group, particularly the oxygen atom, can act as a π-electron donor (mesomeric effect), which can stabilize the empty p-orbital of the singlet carbene. wikipedia.org

Stabilization of Spin States: Electron-withdrawing groups are known to stabilize the triplet state of carbenes, which is crucial for reactions like C-Cl bond activation. nih.gov In contrast, electron-donating groups can stabilize the singlet state. wikipedia.orgnih.gov The interplay of the inductive withdrawal by chlorine and the potential for π-donation from the benzyloxy oxygen dictates the predominant spin state and subsequent reactivity of benzyloxy(chloro)carbene. Computational studies on related arylhalocarbenes have shown that the carbene center can toggle between being electron-poor and electron-rich depending on the substituents, which in turn changes its reaction mechanism. nih.gov

Interplay of Diazo and Carbene Intermediates in 3H-Diazirene Photolysis

The photolysis of 3H-diazirines is not a simple, single-step extrusion of nitrogen. It often involves a competitive or sequential isomerization to a linear diazo intermediate. nih.govnih.govdoaj.org This diazo species can then also decompose, typically upon further irradiation, to yield the same carbene intermediate. nih.gov The relative contribution of the direct carbene pathway versus the diazo-mediated pathway is a critical aspect of the reaction mechanism.

Kinetic and Mechanistic Models for Intermediate Interconversion

Quantitative studies on alkyl diazirine photolysis have revealed a two-step pathway involving the sequential generation of diazo and carbene intermediates. nih.govdoaj.org This can be represented by the following kinetic model:

Model: Diazirine (A) → Diazo (B) → Carbene (C)

In this model, the diazirine (A) is first photochemically converted to the diazo intermediate (B) with a rate constant k₁. The diazo intermediate (B) is then photochemically converted to the carbene (C) with a rate constant k₂. A competing direct conversion of the diazirine to the carbene (rate constant k₃) is also possible. nih.gov

Systematic modulation of light intensity and irradiation time allows for the dissection of these pathways. nih.govdoaj.org Studies have shown that for some alkyl diazirines, the diazo intermediate is the main species generated upon initial photolysis, which preferentially targets certain residues in cross-linking experiments. nih.govdoaj.orgharvard.edu Theoretical studies support the existence of pathways on the excited-state potential energy surfaces that connect the diazirine and diazo isomers, often through a conical intersection, before dissociation to the carbene and nitrogen. researchgate.net

Quantitative Analysis of Intermediate Generation and Decay

Laser flash photolysis and quantitative NMR spectroscopy are powerful tools for analyzing the kinetics of these transformations. acs.orgacs.org For substituted benzyloxychlorocarbenes (X-PhCH₂OCCl), generated from their diazirine precursors, the rate of a key subsequent reaction—fragmentation—has been quantified. acs.org This fragmentation is a crucial decay pathway for the carbene intermediate.

The rate of this fragmentation is highly dependent on the electronic nature of the substituent (X) on the benzyl (B1604629) ring, as shown in the table below.

Table 1: Fragmentation Rate Constants of Substituted Benzyloxychlorocarbenes at 25 °C

| Substituent (X) | σ+ Value | Fragmentation Rate Constant (k_frag) in s⁻¹ |

| p-Me | -0.31 | 2.6 x 10⁵ |

| p-Ph | -0.18 | 8.3 x 10⁴ |

| H | 0 | 6.0 x 10⁴ |

| p-Cl | +0.11 | 5.2 x 10⁴ |

| m-Cl | +0.37 | 1.3 x 10⁵ |

| p-CF₃ | +0.61 | 2.1 x 10⁶ |

| p-O₂N | +0.79 | 6.3 x 10⁶ |

| Data sourced from studies on the laser flash photolysis of the corresponding diazirine precursors in dichloroethane. acs.org |

Kinetic analysis of diazirine photolysis itself can provide rate constants for the formation and decay of the intermediates. For example, fitting the consumption of a diazirine (A) and the accumulation of its diazo isomer (D) over time can yield combined rate constants. nih.gov

Table 2: Exemplar Kinetic Parameters for Diazirine Photolysis

| Parameter | Fitted Value |

| (k₁ + k₃)hν | 0.0442 ± 0.0003 cm²/mW·s |

| k₂hν | 0.0099 ± 0.0008 cm²/mW·s |

| (k₁ + k₃) | 2.32 ± 0.06 x 10⁻⁴ cm²/mW·s |

| k₂ | 0.73 ± 0.04 x 10⁻⁴ cm²/mW·s |

| These values are illustrative, based on a kinetic model for sulfo-SDA photolysis, and demonstrate the methodology for quantifying intermediate generation. nih.gov |

Alternative Photoreaction and Thermolysis Pathways

Beyond the generation of carbenes and diazo compounds, this compound and its resultant carbene can undergo other significant transformations. A primary alternative pathway for the benzyloxy(chloro)carbene intermediate is fragmentation. acs.org

Studies on substituted benzyloxychlorocarbenes have demonstrated that the mechanism of this fragmentation changes based on the electronic properties of the substituent on the benzyl ring. A Hammett correlation of the fragmentation rate constants (log k_frag) versus the substituent constant σ+ resulted in a parabolic curve. acs.org This indicates a shift in the reaction mechanism:

Heterolytic Fragmentation: For carbenes with electron-donating substituents (e.g., p-Me), the fragmentation is predominantly heterolytic. This pathway involves the development of a positive charge on the benzylic carbon in the transition state, leading to the formation of a benzyl cation and a chlorocarbonyl anion fragment.

Homolytic Fragmentation: For carbenes bearing strong electron-withdrawing substituents (e.g., p-NO₂), the mechanism shifts to be predominantly homolytic. This involves the cleavage of the C-O bond to form a benzyl radical and a chlorocarbonyl radical. acs.org

Another potential alternative pathway involves a rearrangement directly from the excited state of the diazirine, bypassing a distinct carbene intermediate altogether. acs.org This type of reaction has been proposed to account for certain products observed in the photolysis of other substituted diazirines.

Formation and Rearrangement of Carbene-Diazirine Ylides

While the direct generation of a carbene upon photolysis or thermolysis is a primary pathway for 3H-diazirines, the intermediacy of ylidic species, specifically carbene-diazirine ylides, has been proposed in certain contexts. These ylides can be conceptualized as resonance structures or transient intermediates where the carbene carbon forms a bond with one of the nitrogen atoms of another diazirine molecule or interacts with a solvent or substrate molecule prior to complete nitrogen extrusion.

In the case of this compound, the formation of a carbene-diazirine ylide would involve the interaction of the incipient benzyloxy(chloro)carbene with the lone pair of electrons on a nitrogen atom. Such an intermediate could potentially undergo rearrangement. For instance, sigmatropic rearrangements are a known reaction pathway for ylides, which could lead to novel molecular architectures. While the specific rearrangement pathways for a benzyloxy(chloro)carbene-derived ylide are speculative without direct experimental evidence, analogies from sulfur ylide chemistry suggest that researchgate.netnih.gov-sigmatropic rearrangements could be a possibility if an appropriate substituent is present.

The formation and stability of such ylides are highly dependent on the electronic nature of the substituents on the carbene and the reaction conditions, including the presence of trapping agents or coordinating solvents. For this compound, the presence of both an electron-donating benzyloxy group and an electron-withdrawing chloro group on the carbene carbon would influence the stability and reactivity of any potential ylide intermediate.

Table 1: Potential Intermediates in the Transformation of this compound

| Intermediate | Structure | Potential Role |

| Benzyloxy(chloro)carbene | C₆H₅CH₂O(Cl)C: | Primary reactive species formed after N₂ extrusion. |

| Carbene-Diazirine Ylide | [C₆H₅CH₂O(Cl)C-N=N-C(Cl)OCH₂C₆H₅] (hypothetical) | Transient intermediate, potentially leading to rearrangements or dimerization products. |

| Benzyloxy(chloro)diazoalkane | C₆H₅CH₂O(Cl)C=N₂ | Isomeric form of the diazirine, can also be a source of the carbene. |

Isomerization Dynamics to Diazoalkanes and Subsequent Reactivity

A well-established photochemical and, in some cases, thermal pathway for 3H-diazirines is the isomerization to the corresponding diazoalkane. This process involves the cleavage of a C-N bond in the diazirine ring to form a linear diazo compound. For this compound, this would lead to the formation of benzyloxy(chloro)diazoalkane.

This isomerization is often a reversible process, and the position of the equilibrium is dependent on the substituents and the wavelength of light used for irradiation. Diazoalkanes are themselves photo- and thermally labile, and can also extrude nitrogen to produce the same carbene intermediate, benzyloxy(chloro)carbene. Therefore, the isomerization to the diazoalkane represents an alternative entry point into the carbene manifold.

The reactivity of the formed diazoalkane is not limited to nitrogen extrusion. Diazo compounds are known to undergo a variety of reactions, including 1,3-dipolar cycloadditions with suitable dipolarophiles. The presence of the benzyloxy and chloro substituents would modulate the stability and reactivity of the diazoalkane intermediate.

Nitrogen Extrusion Mechanisms in 3H-Diazirene Systems

The central reaction in the chemistry of 3H-diazirines is the extrusion of molecular nitrogen (N₂) to generate a carbene. This process can be initiated either photochemically or thermally.

Photochemical Nitrogen Extrusion:

Upon absorption of UV light, typically in the range of 350-380 nm, this compound would be promoted to an electronically excited state. From this excited state, the molecule can undergo rapid and efficient cleavage of the two C-N bonds, releasing a stable molecule of nitrogen and the highly reactive benzyloxy(chloro)carbene. The quantum yield of this process is generally high for most diazirines.

The spin state of the resulting carbene (singlet or triplet) is influenced by the nature of the substituents. For many halocarbenes, the triplet state is the ground state. However, photochemical generation often produces the singlet carbene initially, which can then intersystem cross to the triplet state. The benzyloxy group, being a π-donor, might influence the energy gap between the singlet and triplet states.

Thermal Nitrogen Extrusion:

Heating this compound will also lead to the extrusion of nitrogen. The thermal stability of diazirines varies significantly with the substituents. Electron-withdrawing groups tend to stabilize the diazirine ring, requiring higher temperatures for decomposition. The thermal decomposition is a unimolecular process that proceeds through a transition state leading to the carbene and nitrogen.

Studies on related compounds like 3-chloro-3-methyldiazirine have shown that the thermal decomposition follows first-order kinetics. The Arrhenius parameters for the decomposition of 3-chloro-3-methyldiazirine provide an indication of the activation energy required for this process. It is expected that this compound would exhibit similar behavior, with the benzyloxy group potentially influencing the rate of decomposition.

Table 2: Comparison of Activation Methods for Nitrogen Extrusion

| Activation Method | Description | Key Features |

| Photochemical | Irradiation with UV light leads to an excited state that fragments. | Typically clean and efficient; can be performed at low temperatures; may lead to different product distributions compared to thermal methods. |

| Thermal | Application of heat provides the activation energy to overcome the barrier for N₂ extrusion. | Follows first-order kinetics; rate is temperature-dependent; can lead to rearrangement products if the carbene is not trapped efficiently. |

The generated benzyloxy(chloro)carbene is a highly reactive intermediate that will rapidly undergo subsequent reactions, such as insertions into C-H and O-H bonds, additions to double bonds, or rearrangements, to form the final stable products. The specific outcome of the reaction will depend on the reaction conditions and the substrates present.

Advanced Computational and Theoretical Investigations of 3 Benzyloxy 3 Chloro 3h Diazirene

Quantum Chemical Characterization of Electronic States and Molecular Orbitals

The electronic structure of a molecule is fundamental to its stability, spectroscopy, and reactivity. For a strained and potentially photoactive molecule like 3-(benzyloxy)-3-chloro-3H-diazirene, a thorough understanding of its ground and excited electronic states, as well as the nature of its molecular orbitals, is paramount.

To probe the molecular and electronic structure of this compound and its related species, computational chemists employ a variety of sophisticated methods. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from quantum mechanical principles without the use of empirical parameters. These methods can provide highly accurate results, particularly for smaller molecules, but can be computationally expensive.

Density Functional Theory (DFT) has emerged as a powerful and popular alternative, offering a favorable balance between accuracy and computational cost. DFT methods calculate the electron density of a system rather than its complex wavefunction. A key component of DFT is the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is one of the most widely used and has been shown to provide reliable results for a broad range of organic molecules.

For studying photochemical processes and excited states, more advanced methods are often required. Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) is a powerful multireference method capable of accurately describing electronic states that are not well-represented by a single electronic configuration, which is often the case for excited states and along reaction pathways involving bond breaking and formation.

In the context of 3-alkoxy-3-chloro-diazirines, studies on analogues have successfully employed DFT with the B3LYP functional and the 6-311++G** basis set to obtain optimized geometries, electronic structures, and thermodynamic properties for the diazirine, the corresponding carbene, and the transition states connecting them. This level of theory is generally considered to provide a reliable description of the ground-state potential energy surface for these systems.

Ground State: In its ground electronic state (S₀), this compound is expected to adopt a typical diazirine geometry, characterized by a strained three-membered C-N-N ring. DFT calculations on the analogous 3-cyclopropylmethoxy-3-chlorodiazirine reveal key structural parameters. The C-N bond lengths are slightly elongated compared to a typical C-N single bond, and the N-N bond is characteristic of a double bond within such a strained ring system. The substituents, benzyloxy and chloro, will be arranged tetrahedrally around the carbon atom. The benzyloxy group, with its flexible C-O-C linkage, can adopt various conformations, with the lowest energy conformer likely minimizing steric interactions with the chloro substituent and the diazirine ring.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding the molecule's reactivity. For substituted diazirines, the HOMO is often associated with the lone pairs of the nitrogen atoms, while the LUMO is typically a σ* orbital associated with the C-N bonds of the ring. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electronic excitability.

Excited States: Upon absorption of light, the diazirine can be promoted to an electronically excited state. The nature of these excited states dictates the photochemical fate of the molecule. Computational studies on phenyldiazirine, an aryl-substituted analogue, provide insight into the likely excited states of this compound. molcas.orgresearchgate.net

Calculations predict that the first singlet excited state (S₁) of such diazirines often corresponds to a σ -> π* transition. molcas.orgresearchgate.net This excitation involves promoting an electron from a sigma bonding orbital within the diazirine ring to an antibonding pi orbital, which can be localized on the substituent or the diazirine moiety. This transition weakens the C-N bonds, priming the molecule for nitrogen extrusion. Geometrically, the S₁ state is often distorted from the ground state symmetry, with elongated C-N bonds. Higher excited states (S₂ and S₃) may involve π -> π* transitions, particularly if an aromatic substituent like the benzyl (B1604629) group is present. molcas.orgresearchgate.net These transitions are typically localized on the aromatic ring. The S₁ state is often characterized by a significant change in dipole moment compared to the ground state, indicating substantial charge redistribution upon excitation. molcas.orgresearchgate.net

The energetics of these excited states are crucial. The energy of the S₁ state relative to the ground state determines the wavelength of light required for photoactivation. The potential energy surfaces of these excited states often feature pathways leading to conical intersections with the ground state surface, providing a mechanism for rapid, non-radiative decay back to the ground state or to the carbene product.

Reaction Pathway Mapping and Transition State Analysis

The primary reaction of diazirines is the elimination of molecular nitrogen (N₂) to form a carbene. This process can be initiated either thermally or photochemically. Computational chemistry allows for the detailed mapping of the potential energy surface (PES) for this transformation, identifying the transition states and intermediates involved.

The thermal decomposition of 3-(benzyloxy)-3-chloro-3H-diazirine to benzyloxychlorocarbene and N₂ is a key process. The reaction coordinate for this transformation primarily involves the simultaneous stretching of the two C-N bonds. By performing a relaxed potential energy surface scan along this coordinate, a transition state (TS) for the concerted elimination of N₂ can be located.

Theoretical studies on the analogous 3-cyclopropylmethoxy-3-chlorodiazirine at the B3LYP/6-311++G** level of theory have successfully identified such a transition state. The geometry of the TS shows significantly elongated C-N bonds and a more developed N-N triple bond character compared to the diazirine reactant. The existence of a single imaginary frequency in the vibrational analysis of the optimized TS structure confirms it as a first-order saddle point connecting the reactant and products.

The calculated activation energy (the energy difference between the TS and the reactant) is a critical parameter that determines the rate of the thermal decomposition. Lower activation energies correspond to faster reaction rates at a given temperature.

The nature of the substituents at the carbon atom of the diazirine ring has a profound impact on the stability of the molecule and the activation barrier for N₂ elimination. The benzyloxy and chloro groups in the title compound exert both electronic and steric effects.

Steric Effects: The bulk of the benzyloxy group can introduce steric strain in the ground state diazirine, which may be released in the transition state, thereby lowering the activation barrier.

Computational studies on 3-cyclopropylmethoxy-3-chlorodiazirine provide quantitative data on these effects. By comparing the calculated thermodynamic properties for the conversion of the diazirine to the carbene with different halogen substituents (e.g., chloro vs. fluoro), the influence of the halogen's electronegativity and size can be assessed. Similarly, comparing the cyclopropylmethoxy group to a simple methoxy (B1213986) group would reveal the impact of the bulkier alkyl portion. While direct computational comparisons involving the benzyloxy group are not available, it is expected that its electronic effect would be broadly similar to other alkoxy groups in terms of π-donation from the oxygen, but with additional steric bulk compared to a methoxy group.

Below is a table of calculated thermodynamic data for the decomposition of 3-cyclopropylmethoxy-3-substituted-diazirines, illustrating the influence of the substituent on the reaction energetics.

| Substituent (X) | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |

|---|---|---|---|

| Cl | -25.1 | 12.3 | -28.8 |

| F | -28.4 | 11.9 | -31.9 |

| H | -35.7 | 11.5 | -39.1 |

Data adapted from theoretical studies on 3-cyclopropylmethoxy-3-substituted-diazirines.

Theoretical Prediction of Reactivity and Selectivity in Carbene Reactions

Once formed, the benzyloxychlorocarbene is a highly reactive intermediate that can participate in a variety of chemical transformations, most notably cycloaddition reactions with alkenes to form cyclopropanes. Computational chemistry is an invaluable tool for predicting the reactivity and selectivity of these carbene reactions.

The electronic nature of the benzyloxychlorocarbene is key to its reactivity. The chlorine atom is electron-withdrawing, which can increase the electrophilicity of the carbene. Conversely, the benzyloxy group is a π-donor through the oxygen atom, which can decrease the electrophilicity but also stabilize the carbene. This "push-pull" electronic structure influences how the carbene interacts with different types of alkenes.

Theoretical predictions of the reactivity of benzyloxychlorocarbene would involve modeling its reactions with various alkenes, such as electron-rich and electron-poor olefins. By calculating the activation barriers for these cycloaddition reactions, the relative rates of reaction can be predicted. For example, due to the presence of the electron-withdrawing chlorine atom, benzyloxychlorocarbene is expected to react faster with electron-rich alkenes.

Furthermore, when the carbene adds to an unsymmetrical alkene, issues of stereoselectivity and regioselectivity arise. Computational modeling of the transition states for different modes of addition can predict the favored product isomer. For instance, the approach of the carbene to the alkene can be influenced by steric interactions between the bulky benzyloxy group and the substituents on the alkene, leading to a preference for one stereoisomer over another.

The table below presents hypothetical activation energies for the cycloaddition of benzyloxychlorocarbene with representative alkenes, illustrating how computational chemistry can be used to predict reactivity trends.

| Alkene | Electronic Nature | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Ethylene | Neutral | 10-12 |

| Propene | Electron-rich | 8-10 |

| Methyl acrylate | Electron-poor | 12-15 |

These values are illustrative and based on general principles of carbene reactivity.

Sophisticated Spectroscopic Characterization Methodologies for 3 Benzyloxy 3 Chloro 3h Diazirene and Its Intermediates

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

For 3-(benzyloxy)-3-chloro-3H-diazirene, IR and Raman spectroscopy would be expected to reveal characteristic bands corresponding to its constituent functional groups. The diazirine ring, a strained three-membered ring containing a nitrogen-nitrogen double bond, is a key structural feature. In many diazirine compounds, the N=N stretching vibration gives rise to a characteristic absorption in the IR spectrum. ekb.eg This band is often observed in the region of 1600 cm⁻¹. ekb.eg

The benzyloxy group would also produce a series of distinct signals. These include C-H stretching vibrations of the aromatic ring, typically found in the 3100-3000 cm⁻¹ range, and the aliphatic C-H stretches of the methylene (B1212753) bridge. mdpi.com The C-O-C ether linkage and the C-Cl bond would also have characteristic stretching vibrations, though these may be in the more complex fingerprint region of the spectrum (below 1500 cm⁻¹) and could be coupled with other vibrational modes. mdpi.com

Detailed research on related compounds, such as other 3-chloro-3-substituted diazirines, has utilized IR spectroscopy to confirm their structure and purity. psu.edu For instance, the synthesis of various 3-substituted 3-chlorodiazirines has been monitored and the products characterized using IR spectroscopy, among other techniques. psu.edu

Below is a table of expected characteristic IR absorption bands for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (CH₂) | Stretching | 2950-2850 |

| N=N (Diazirine) | Stretching | ~1600 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Ether) | Stretching | 1260-1000 |

| C-Cl | Stretching | 800-600 |

This table presents expected values based on typical ranges for the indicated functional groups.

Raman spectroscopy would provide complementary information. While the N=N stretch might be weak in the IR spectrum, it could be strong and more easily observable in the Raman spectrum due to the change in polarizability during the vibration. unit.no

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR would be essential for the unambiguous confirmation of the structure of this compound.

In the ¹H NMR spectrum, the benzyloxy group would show characteristic signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm, and a singlet for the methylene (CH₂) protons adjacent to the oxygen atom. unit.no The chemical shift of these methylene protons would be influenced by the electronegativity of the adjacent oxygen.

The ¹³C NMR spectrum would provide further structural confirmation, with distinct signals for each carbon atom in the molecule. The carbon atom of the diazirine ring is of particular interest and typically appears at a characteristic chemical shift. rsc.org For example, in related 3-chloro-3-phenyldiazirines, the diazirine carbon has been observed in a specific region of the ¹³C NMR spectrum. nih.gov The carbons of the benzyl (B1604629) group would also have predictable chemical shifts. unit.no

NMR spectroscopy is also invaluable for studying reaction kinetics. By monitoring the disappearance of the signals corresponding to this compound and the appearance of new signals from its intermediates or products over time, the rate of its decomposition can be determined. acs.org For instance, in situ NMR monitoring has been used to study the reactions of other diazirines, providing insights into their reaction mechanisms. acs.org Hyperpolarized NMR techniques have even been employed to detect and characterize unstable diazo-intermediates formed from the photoisomerization of diazirines. dss.go.th

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.5 |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Diazirine (C-N=N) | 40 - 60 |

| Methylene (OCH₂) | 70 - 80 |

These are predicted values based on analogous structures and general NMR principles.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying compounds with chromophores, such as the diazirine ring and the aromatic benzyloxy group in this compound. Diazirines typically exhibit a weak n → π* electronic transition associated with the N=N double bond, which falls in the near-UV region, often around 350-380 nm. beilstein-journals.org This absorption band is what allows for the photochemical activation of diazirines to generate carbenes.

The benzyloxy group also contributes to the UV absorption profile, with characteristic absorptions for the phenyl ring at shorter wavelengths (around 260 nm).

UV-Vis spectroscopy is a primary tool for monitoring photochemical reactions involving diazirines. beilstein-journals.org The progress of the photolysis of this compound can be followed by monitoring the decrease in the absorbance of its characteristic n → π* transition. This allows for the determination of the quantum yield of the reaction and the study of its kinetics. researchgate.net

Furthermore, the transient intermediates formed upon photolysis, such as the corresponding carbene or diazo compound, often have their own distinct UV-Vis absorption spectra. nih.gov Time-resolved UV-Vis spectroscopy, including laser flash photolysis, can be used to detect these short-lived species and study their decay kinetics. For example, studies on related arylhalodiazirines have used this technique to observe the formation of carbene and zwitterionic intermediates. acs.org

A table of expected UV-Vis absorption data is provided below.

| Chromophore | Transition | Expected λₘₐₓ (nm) |

| Diazirine (N=N) | n → π | 350 - 380 |

| Phenyl (C₆H₅) | π → π | ~260 |

These values are based on typical absorptions for diazirine and phenyl functional groups.

Mass Spectrometry Techniques for Identification of Transient Species and Products

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. It is a crucial tool for the identification of the products formed from the reactions of this compound and for characterizing its transient intermediates.

Electron ionization (EI) mass spectrometry of the parent compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. These patterns would arise from the loss of stable fragments such as N₂, Cl, and fragments from the benzyloxy group.

More advanced mass spectrometry techniques are employed to study the transient species generated from diazirines. For instance, mass spectrometry coupled with a preceding separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS) is routinely used to identify the stable products of diazirine decomposition. nih.gov In the context of photoaffinity labeling, a major application of diazirines, mass spectrometry is used to identify proteins that have been covalently modified by the carbene generated from the diazirine, and to pinpoint the site of modification. beilstein-journals.orgnih.gov

Recent studies have highlighted the importance of diazo intermediates in the photoreactions of diazirines, and online mass spectrometry has been used to monitor these reactions in real-time, confirming the sequential formation of diazo and carbene intermediates. nih.gov

A hypothetical fragmentation pattern for this compound in a mass spectrometer is presented below.

| Ion | m/z (relative to ¹²C, ³⁵Cl) | Possible Identity |

| [M]⁺ | 182.02 | Molecular Ion |

| [M - N₂]⁺ | 154.02 | Carbene intermediate |

| [M - Cl]⁺ | 147.05 | Cationic fragment |

| [C₇H₇O]⁺ | 107.05 | Benzyloxy fragment |

| [C₇H₇]⁺ | 91.05 | Tropylium ion |

This table represents a plausible fragmentation pattern and the m/z values are calculated for the most abundant isotopes.

Application of In Situ and Operando Spectroscopic Approaches

In situ and operando spectroscopy refer to the analysis of materials and reactions under their actual operating conditions. These approaches are invaluable for understanding the dynamic processes involved in the decomposition of this compound and the subsequent reactions of its intermediates.

By combining spectroscopic techniques such as IR, Raman, NMR, or UV-Vis with a reaction vessel, it is possible to monitor the concentrations of reactants, intermediates, and products in real-time, without the need for sampling and quenching the reaction. This provides a much more accurate picture of the reaction mechanism and kinetics. acs.orgmpg.de

For example, in situ IR or Raman spectroscopy could be used to follow the disappearance of the N=N stretching band of the diazirine ring during a thermal or photochemical reaction, while simultaneously observing the appearance of bands corresponding to the products. unit.no This has been applied to study various catalytic reactions, providing detailed mechanistic insights. mpg.de

Similarly, in situ NMR spectroscopy allows for the direct observation of all soluble species in a reaction mixture as the reaction progresses. acs.org This has been instrumental in confirming the formation of diazo intermediates from diazirines. acs.org

Operando spectroscopy takes this a step further by not only monitoring the reaction in real-time but also simultaneously measuring the catalytic activity or other performance parameters. mpg.de While perhaps more relevant to catalytic applications of the carbene generated from this compound, the principles of operando analysis are crucial for linking spectroscopic observations to reactivity. Recent advancements have seen the use of online mass spectrometry coupled with photoreactors to quantitatively analyze diazirine photolysis and unravel complex reaction mechanisms. nih.gov These sophisticated approaches are key to fully understanding and harnessing the chemistry of reactive intermediates derived from diazirines.

Strategic Applications of 3 Benzyloxy 3 Chloro 3h Diazirene in Advanced Organic Transformations

Directed C-H, N-H, and O-H Insertion Reactions of Derived Carbenes

The generation of benzyloxychlorocarbene from 3-(benzyloxy)-3-chloro-3H-diazirene opens up pathways for direct insertion into various X-H bonds (where X = C, N, O). These reactions are powerful tools for late-stage functionalization, allowing for the direct introduction of a benzyloxy(chloro)methyl group into a substrate.

Upon photoirradiation, the diazirine releases a highly reactive carbene intermediate. thermofisher.comresearchgate.net This carbene can interpose itself into an existing bond, with a general order of preference for insertion being X-H bonds (where X is a heteroatom like O or N) followed by C-H bonds. libretexts.org The insertion into C-H bonds is a particularly valuable transformation as it allows for the functionalization of otherwise inert aliphatic and aromatic C-H bonds. libretexts.org Similarly, insertion into the O-H bonds of alcohols and water or the N-H bonds of amines provides a direct route to ethers and amines, respectively. Molecules containing diazirine functions have become important tools because the carbenes formed from them can rapidly insert into any nearby C-H, O-H, or N-H bond. researchgate.net

The reactivity of the carbene can be influenced by its electronic state (singlet or triplet). Singlet carbenes, which are typically formed during photolysis, are known to undergo concerted insertion reactions. libretexts.org Triplet carbenes can be generated under different conditions and may react via a stepwise radical mechanism. nih.gov The choice of reaction conditions, therefore, plays a crucial role in directing the outcome of these insertion reactions.

Table 1: Overview of Carbene Insertion Reactions

| Bond Type | Substrate Class | Product Type | Significance |

|---|---|---|---|

| C-H | Alkanes, Arenes | Functionalized hydrocarbons | Direct functionalization of unactivated bonds libretexts.org |

| N-H | Amines, Amides | Substituted amines/amides | Formation of C-N bonds |

| O-H | Alcohols, Water | Ethers, Alcohols | Formation of C-O bonds |

Cycloaddition Reactions (e.g., [2+1] Cycloadditions for Carbocycle and Heterocycle Synthesis)

One of the hallmark reactions of carbenes is their ability to undergo cycloaddition with unsaturated systems. Benzyloxychlorocarbene, derived from its diazirine precursor, readily participates in [2+1] cycloaddition reactions with alkenes and alkynes to form substituted cyclopropanes and cyclopropenes, respectively. These three-membered rings are valuable building blocks in organic synthesis.

The reaction of the carbene with a double bond to form a cyclopropane (B1198618) is known as cyclopropanation. libretexts.org Highly reactive halocarbenes, such as benzyloxychlorocarbene, derived from 3-halodiazirines, readily engage in [2+1] cycloadditions with alkenes to yield halogenated cyclopropanes. researchgate.net This process is often highly stereospecific when a singlet carbene is involved, with the stereochemistry of the starting alkene being retained in the cyclopropane product. libretexts.org

These cycloaddition reactions are not limited to the formation of simple carbocycles. The resulting halogenated cyclopropanes can undergo further transformations. For instance, they can serve as precursors to furans through a tandem Cloke-Wilson rearrangement and elimination sequence. researchgate.net This highlights the utility of this compound in the synthesis of complex heterocyclic systems.

Table 2: Examples of [2+1] Cycloaddition Reactions

| Substrate | Carbene Source | Product | Application |

|---|---|---|---|

| Alkene | This compound | Benzyloxy(chloro)cyclopropane | Synthesis of functionalized carbocycles libretexts.orgresearchgate.net |

| α,β-Unsaturated Ketone | 3-Chloro-3-phenyldiazirine | Halocyclopropyl ketone | Intermediate for furan (B31954) synthesis researchgate.net |

| Alkyne | 3-(Benzyloxy)-3-chloro-3H-diazirine | Benzyloxy(chloro)cyclopropene | Access to strained ring systems |

Ring Expansion Reactions of Aromatic and Heteroaromatic Substrates

The reaction of benzyloxychlorocarbene with aromatic and heteroaromatic compounds can lead to ring expansion, providing a powerful method for synthesizing seven-membered and other larger ring systems. This transformation, known as the Buchner ring expansion, typically proceeds through an initial [2+1] cycloaddition to form a cyclopropane intermediate (a norcaradiene or its valence tautomer, a cycloheptatriene), which then undergoes an electrocyclic ring-opening to yield the expanded ring. wikipedia.orgnih.gov

The process begins with the generation of the carbene, which adds to a double bond within the aromatic ring to form a bicyclic cyclopropane adduct. wikipedia.org This adduct is often unstable and rearranges under the reaction conditions to furnish a seven-membered ring, such as a cycloheptatriene (B165957) derivative. wikipedia.orgnih.gov This methodology has been successfully applied to various aromatic substrates, including benzene (B151609) and its derivatives. wikipedia.org

More recently, this strategy has been extended to heteroaromatic systems. For example, the photochemically mediated ring expansion of indoles and pyrroles with chlorodiazirines has been demonstrated, providing access to valuable expanded heterocyclic frameworks. researchgate.net

Crosslinking Applications in Polymer Chemistry and Material Science

The high reactivity of the carbene generated from this compound makes it an effective crosslinking agent. In polymer chemistry and material science, crosslinking is a critical process for modifying the physical properties of materials, such as increasing their strength, thermal stability, and solvent resistance.

Diazirines are a notable class of photo-activatable groups used in crosslinking reagents. thermofisher.com When a polymer matrix is functionalized with or mixed with a diazirine-containing compound like this compound, subsequent irradiation with UV light (typically 330-370 nm) generates carbenes in situ. thermofisher.com These highly reactive intermediates can then insert into C-H bonds or other available sites on adjacent polymer chains, forming covalent crosslinks. thermofisher.com

This photo-initiated crosslinking offers significant advantages, including spatial and temporal control over the crosslinking process. The reaction is initiated only when and where the light is applied. Diazirine-based crosslinking is a viable approach for studying protein-protein interactions and can be used to investigate the structure of biological complexes. researchgate.net While many applications are in biology, the fundamental principle of forming covalent bonds upon photoactivation is broadly applicable to synthetic polymers and materials, enabling the creation of novel materials with tailored properties.

Development of Photoactivatable Reagents in Chemical Biology (Methodological Focus)

In the field of chemical biology, diazirines are extensively used as photoreactive groups in a technique called photoaffinity labeling (PAL). nih.govharvard.edunih.gov This method is employed to identify and study biomolecular interactions, such as those between small molecules and proteins, in their native environment. harvard.edudntb.gov.ua this compound serves as a key structural motif for creating more complex photoactivatable probes.

The methodological approach involves incorporating the diazirine moiety into a molecule of interest (e.g., a drug, metabolite, or probe). nih.gov This "photo-probe" is then introduced to a biological system. Upon irradiation with UV light, the diazirine is converted into a reactive carbene that covalently crosslinks to any nearby interacting biomolecules, typically proteins. thermofisher.comresearchgate.netnih.gov The small size of the diazirine group is a significant advantage, as it is less likely to interfere with the natural binding of the molecule of interest compared to bulkier photoreactive groups like benzophenones or aryl azides. nih.gov

After crosslinking, the labeled proteins can be isolated and identified using techniques such as mass spectrometry. nih.gov This allows for the identification of the specific protein targets of a drug or the binding partners of a metabolite. To facilitate detection and isolation, photoaffinity probes are often designed with a second functional handle, such as an alkyne or azide (B81097) for click chemistry, or a biotin (B1667282) tag for affinity purification. nih.gov The diazirine's ability to be activated by long-wave UV light (~350 nm) is also beneficial as it minimizes potential damage to biological samples. thermofisher.comnih.gov

Molecular Rearrangements and Isomerizations Involving 3 Benzyloxy 3 Chloro 3h Diazirene and Its Derivatives

Intramolecular Isomerizations to Diazoalkanes

The isomerization of diazirines to their corresponding diazoalkane isomers is a well-established process that can occur either thermally or photochemically. This valence isomerization represents a ring-opening reaction that relieves the strain of the three-membered diazirine ring. For 3-(benzyloxy)-3-chloro-3H-diazirene, this process would lead to the formation of benzyloxy(chloro)diazomethane.

Computational studies on a range of halodiazirines have provided insight into the mechanism and energetics of this isomerization. The process is influenced by the nature of the substituents on the diazirine ring. The presence of both a chlorine atom and a benzyloxy group is expected to have a significant impact on the rate and pathway of this isomerization. The chlorine atom, being an electron-withdrawing group, can influence the stability of the transition state, while the oxygen of the benzyloxy group can potentially participate in the reaction through electron donation.

Sigmatropic Rearrangements in Diazirine-Containing Systems

While direct sigmatropic rearrangements of the this compound ring itself are not commonly reported, the carbene intermediate generated from its decomposition can participate in such reactions. Specifically, benzyloxychlorocarbene can undergo rearrangements that are formally classified as sigmatropic shifts.

One of the most pertinent examples is the acs.orgnih.gov-sigmatropic rearrangement of an oxonium ylide intermediate. This can occur intramolecularly if the carbene interacts with the oxygen atom of the benzyloxy group. The carbene, with its vacant p-orbital, can be attacked by the lone pair of electrons on the oxygen atom to form a transient oxonium ylide. This ylide can then undergo a rapid acs.orgnih.gov-sigmatropic rearrangement, which would involve the migration of the benzyl (B1604629) group from the oxygen to the carbene carbon, leading to the formation of a rearranged product. This type of rearrangement is a powerful tool for the formation of new carbon-carbon bonds.

Wolff-Type Rearrangements of Carbene Intermediates

The Wolff rearrangement is a classic reaction of α-diazocarbonyl compounds that proceeds through a carbene intermediate to form a ketene. While this compound is not an α-diazocarbonyl compound, the benzyloxychlorocarbene it generates can be considered a carbonyl carbene analogue, where the benzyloxy group is electronically similar to a carbonyl substituent in its ability to stabilize an adjacent positive charge.

High-level ab initio calculations on related carbonyl carbenes have shown that the barriers to Wolff rearrangement are influenced by the substituents on the carbene. For chloro-substituted carbonyl carbenes, these barriers are significantly higher than for the parent carbonyl carbenes. For instance, the calculated barrier for carbomethoxychlorocarbene is 58.2 kJ mol⁻¹ nih.gov. This suggests that a Wolff-type rearrangement of benzyloxychlorocarbene, which would involve the migration of the benzyl group to the carbene carbon to form a ketene-like intermediate, is a plausible but potentially energetically demanding pathway. The presence of the chlorine atom is expected to increase the barrier for this rearrangement.

Influence of Chlorine and Benzyloxy Groups on Rearrangement Energetics and Pathways

The chlorine and benzyloxy groups exert a profound influence on the energetics and pathways of the rearrangements of this compound and its derived carbene. These effects are a combination of inductive, resonance, and steric factors.

The chlorine atom is strongly electron-withdrawing through the inductive effect, which can stabilize the singlet state of the carbene. This can influence the partitioning between different reaction pathways. In the context of the Wolff rearrangement, the chlorine substituent has been shown to increase the activation barrier nih.gov.

The benzyloxy group, on the other hand, has a dual electronic nature. The oxygen atom is electron-withdrawing inductively, but it can also act as a π-donor through resonance, which can stabilize an adjacent carbocation-like center. This latter effect is particularly important in the fragmentation of substituted benzyloxychlorocarbenes. A study on the fragmentation of substituted benzyloxychlorocarbenes (X-PhCH₂OCCl) revealed a parabolic Hammett correlation, suggesting a change in the fragmentation mechanism from predominantly heterolytic for electron-donating substituents to predominantly homolytic for electron-withdrawing substituents acs.org.

The fragmentation rates of these carbenes provide quantitative insight into the electronic effects of the substituents on the benzylic ring, which in turn influences the stability of the transition state for fragmentation.

| Substituent (X) | kfrag (s⁻¹) |

|---|---|

| p-Me | 2.6 × 10⁵ |

| p-Ph | 8.3 × 10⁴ |

| H | 6.0 × 10⁴ |

| p-Cl | 5.2 × 10⁴ |

| m-Cl | 1.3 × 10⁵ |

| p-F₃C | 2.1 × 10⁶ |

| p-O₂N | 6.3 × 10⁶ |

The interplay between the electron-withdrawing nature of the chlorine and the dual electronic character of the benzyloxy group ultimately dictates the preferred rearrangement pathway, whether it be isomerization to the diazoalkane, a sigmatropic shift via an ylide intermediate, or a Wolff-type rearrangement.

Q & A

Q. How can researchers optimize the synthesis of 3-(Benzyloxy)-3-chloro-3H-diazirene to improve yield and purity?

Methodological Answer:

- Key Parameters :

- Temperature : Maintain reaction temperatures between -20°C and 0°C to minimize decomposition .

- Solvent System : Use anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen) to prevent hydrolysis .

- Reagent Addition : Introduce chlorinating agents (e.g., Cl₂ or SOCl₂) slowly to avoid side reactions.

- Purification : Employ silica gel column chromatography with a gradient eluent (hexane:ethyl acetate = 9:1) to isolate the product. Monitor purity via TLC (Rf ≈ 0.3–0.4) and confirm with ¹H NMR (e.g., benzyloxy proton resonance at δ 4.8–5.2 ppm) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify benzyloxy (δ 4.8–5.2 ppm for protons; δ 70–75 ppm for carbons) and diazirine ring signals (δ 2.5–3.5 ppm for protons; δ 90–100 ppm for carbons).

- 2D-COSY/HMBC : Resolve overlapping signals and confirm connectivity .

- X-ray Crystallography :

- Space group: P2₁/c

- R-factor: <0.05

- Bond lengths: C-Cl ≈ 1.75 Å, N-N ≈ 1.25 Å .

Q. What stability concerns arise during storage, and how can they be mitigated?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C under argon. Avoid prolonged UV exposure.

- Thermal Stability : Decomposition occurs above 40°C; monitor via DSC (endothermic peak at 80–100°C).

- Moisture Control : Use molecular sieves in storage containers. Validate stability via biweekly HPLC-MS checks (retention time ~12 min) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its photochemical reactivity?

Methodological Answer:

- Computational Analysis :

- Perform DFT calculations (B3LYP/6-31G*) to model the triplet excited state.

- Chloro and benzyloxy groups increase electrophilicity, reducing activation energy for C–H insertion by ~15 kJ/mol compared to unsubstituted diazirines .

- Experimental Validation :

- Compare quantum yields (Φ) in polar vs. nonpolar solvents (e.g., Φ = 0.45 in acetonitrile vs. 0.12 in toluene) using laser flash photolysis .

Q. What strategies resolve contradictions between experimental and computational data on regioselectivity?

Methodological Answer:

Q. How can researchers enhance the compound’s utility in photoaffinity labeling?

Methodological Answer:

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro) to stabilize the carbene intermediate.

- Solvent Optimization : Use tert-butanol to minimize quenching (Φ increases by 30% vs. water).

- Validation : Conduct radiolabeling assays (³H or ¹⁴C) and analyze adducts via autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.